
O-Phosphono-N-tetradecyl-L-serinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Phosphono-N-tetradecyl-L-serinamide: is a phosphonopeptide, a class of compounds where a phosphonic acid group replaces a carboxylic acid group or mimics a peptide bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Phosphono-N-tetradecyl-L-serinamide typically involves the reaction of N-tetradecyl-L-serinamide with a phosphonic acid derivative. The reaction conditions often include the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the phosphonopeptide bond .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: O-Phosphono-N-tetradecyl-L-serinamide can undergo various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phosphonopeptides.
Scientific Research Applications
O-Phosphono-N-tetradecyl-L-serinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex phosphonopeptides.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of key enzymes related to pathological states.
Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of O-Phosphono-N-tetradecyl-L-serinamide involves its interaction with specific molecular targets, such as enzymes. The phosphonic acid group mimics the natural substrate of the enzyme, leading to competitive inhibition. This inhibition can disrupt various biochemical pathways, resulting in the compound’s physiological effects .
Comparison with Similar Compounds
Alafosfalin: A synthetic antibacterial agent.
Bialaphos: A natural antibiotic.
Phosphonic acid analogue of alanylalanine: A mimic of glutamylalanylalanine.
Uniqueness: O-Phosphono-N-tetradecyl-L-serinamide is unique due to its specific structure, which includes a long tetradecyl chain and a phosphonopeptide bond. This structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
362621-30-5 |
|---|---|
Molecular Formula |
C17H37N2O5P |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
[(2S)-2-amino-3-oxo-3-(tetradecylamino)propyl] dihydrogen phosphate |
InChI |
InChI=1S/C17H37N2O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-17(20)16(18)15-24-25(21,22)23/h16H,2-15,18H2,1H3,(H,19,20)(H2,21,22,23)/t16-/m0/s1 |
InChI Key |
MBCYDVXEMDWKEJ-INIZCTEOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCNC(=O)[C@H](COP(=O)(O)O)N |
Canonical SMILES |
CCCCCCCCCCCCCCNC(=O)C(COP(=O)(O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


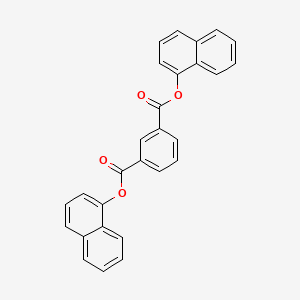
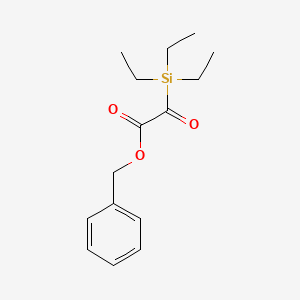
![Acetamide, N-[(1R)-1-(3-methoxyphenyl)ethyl]-](/img/structure/B14244612.png)
![1,4-Diethyl-7,8-dimethyl-1,4-diaza-5-germaspiro[4.4]non-7-ene](/img/structure/B14244617.png)
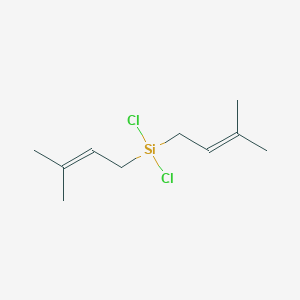
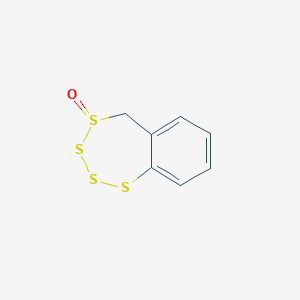
![3-{Ethoxy[bis(tetradecyloxy)]silyl}propane-1-thiol](/img/structure/B14244630.png)
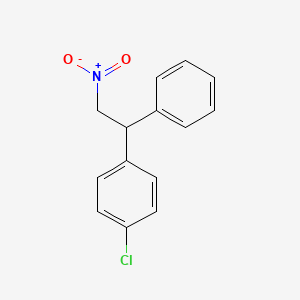
![1,2-Propanediamine, 2-methyl-N1-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14244636.png)
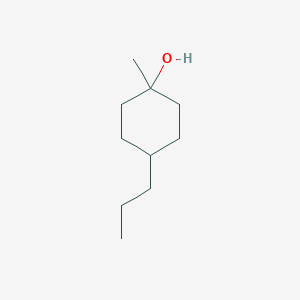
![acetic acid;[(1S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]methanol](/img/structure/B14244649.png)
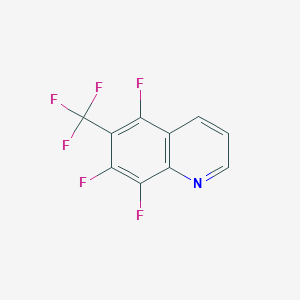
![N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-N-methyl-3-oxobutanamide](/img/structure/B14244681.png)
![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14244684.png)
